Aclarubicin Retains Activity in P-Glycoprotein-Mediated Multidrug Resistance
In a head-to-head comparison using the P-glycoprotein (P-gp)-rich human hepatoma cell line HB8065/R, aclarubicin demonstrated high sensitivity, whereas three other anthracyclines—doxorubicin, daunorubicin, and epirubicin—were highly resistant [1]. This resistance could be reversed for the other anthracyclines by the P-gp inhibitor SDZ PSC 833, but this had no effect on aclarubicin, confirming that aclarubicin is not a substrate for P-gp-mediated efflux [1].
| Evidence Dimension | Cytotoxicity in P-gp-overexpressing cells |
|---|---|
| Target Compound Data | Sensitive |
| Comparator Or Baseline | Doxorubicin, Daunorubicin, Epirubicin: Highly Resistant |
| Quantified Difference | Qualitative difference in resistance profile (Sensitive vs. Highly Resistant) |
| Conditions | HB8065/R (P-gp-rich) vs. HB8065/S (P-gp-poor) human hepatoma cell lines |
Why This Matters
This demonstrates that aclarubicin can circumvent a major mechanism of multidrug resistance that limits the efficacy of other anthracyclines, making it a critical alternative for treating P-gp-expressing tumors.
- [1] Lehne G, De Angelis P, Clausen OP, Rugstad HE. Human hepatoma cells rich in P-glycoprotein are sensitive to aclarubicin and resistant to three other anthracyclines. Br J Cancer. 1996;74(11):1719-29. View Source
